2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the oxazole intermediate with a furan-2-ylcarbonyl-substituted piperazine.
Addition of the ethenyl group:
Industrial production methods would likely optimize these steps for higher yields and purity, potentially involving continuous flow processes and advanced purification techniques.
Chemical Reactions Analysis
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing or reducing agents, and specific catalysts. The major products formed depend on the reaction conditions and the specific reagents used.
Scientific Research Applications
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its potential binding affinity to various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. The specific pathways involved depend on the target and the context of its application.
Comparison with Similar Compounds
Similar compounds to 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:
2-(2-chlorophenyl)ethylamine: This compound shares the chlorophenyl group but lacks the complex heterocyclic structure.
1-(2-chlorophenyl)ethanone: Similar in having the chlorophenyl group, but with a simpler ketone structure.
Indole derivatives: These compounds have a similar aromatic and heterocyclic nature but differ in their specific functional groups and overall structure.
The uniqueness of this compound lies in its combination of multiple functional groups and heterocyclic rings, which confer specific chemical and biological properties not found in simpler analogs.
Properties
Molecular Formula |
C21H17ClN4O3 |
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Molecular Weight |
408.8 g/mol |
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(furan-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C21H17ClN4O3/c22-16-5-2-1-4-15(16)7-8-19-24-17(14-23)21(29-19)26-11-9-25(10-12-26)20(27)18-6-3-13-28-18/h1-8,13H,9-12H2/b8-7+ |
InChI Key |
LKEKYXDXFRZVTP-BQYQJAHWSA-N |
Isomeric SMILES |
C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CO4 |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3Cl)C#N)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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